molecular formula C5H5N3S2 B1271024 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine CAS No. 53918-05-1

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine

Cat. No.: B1271024
CAS No.: 53918-05-1
M. Wt: 171.2 g/mol
InChI Key: SJSZAQLZKIYESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine typically involves the reaction of 2-propynylthiol with a suitable thiadiazole precursor. One common method includes the use of 2-amino-1,3,4-thiadiazole as the starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiadiazole ring or the propynylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The propynylsulfanyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine
  • 8-(2-Propynylsulfanyl)quinoline

Uniqueness

5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine is unique due to its specific combination of the thiadiazole ring and the propynylsulfanyl group. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The presence of the thiadiazole ring enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S2/c1-2-3-9-5-8-7-4(6)10-5/h1H,3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZAQLZKIYESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366218
Record name 5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53918-05-1
Record name 5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-PROPYNYLTHIO)-1,3,4-THIADIAZOL-2-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Reactant of Route 3
Reactant of Route 3
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Reactant of Route 4
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Reactant of Route 5
Reactant of Route 5
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Reactant of Route 6
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.